3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Propriétés
IUPAC Name |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-4-5-16-15(11-14)19-20(24-16)22(30)27(13-23-19)12-18(28)25-6-8-26(9-7-25)21(29)17-3-2-10-31-17/h2-5,10-11,13,24H,6-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHWLDGTHPWRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions. These interactions may lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its potential protein targets, it may affect a variety of cellular processes, including signal transduction, gene expression, and cell cycle regulation.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it may have a range of potential effects, from altering protein function to affecting cell growth and survival.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Activité Biologique
The compound 3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one represents a novel chemical entity with potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 423.45 g/mol.
Structural Representation
- IUPAC Name : 3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Molecular Formula :
Key Features
| Property | Value |
|---|---|
| Molecular Weight | 423.45 g/mol |
| Density | N/A |
| Solubility | Moderate |
| LogP | 1.318 |
Research suggests that this compound may exert its biological effects through multiple mechanisms, including inhibition of specific enzymes and modulation of signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) enzymes. Studies indicate that derivatives of the compound exhibit selective COX-II inhibition, which is crucial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Preliminary studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators, leading to reduced cell proliferation .
Case Studies
- In vitro Studies : A series of in vitro assays demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type .
- In vivo Studies : Animal models have been used to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in paw edema in rats treated with the compound compared to control groups, suggesting its potential as an anti-inflammatory agent .
Comparative Efficacy
To better understand the efficacy of this compound relative to other known agents, a comparison table is provided below:
| Compound Name | IC50 (µM) | Selectivity (COX-II/COX-I) |
|---|---|---|
| 3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one | 15 | High |
| Celecoxib | 0.78 | Moderate |
| Rofecoxib | 0.52 | Low |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Scaffold Variations
Key Observations :
- The target compound’s pyrimido[5,4-b]indol-4(5H)-one core is conserved in , and 6 analogs but differs from the pyrido[3,4-d]pyrimidin-4(3H)-one in –4, which lacks an indole ring .
- Substituents at position 3 vary widely: the target uses a piperazine-furan-2-carbonyl group, while others employ benzyl (e.g., 2-methoxybenzyl in ), pyridinylmethyl (), or fluorophenylmethyl () groups.
Piperazine-Linked Substituents
The target compound’s piperazine-furan-2-carbonyl group contrasts with:
Functional Implications
- Steric Effects : The 8-methyl group in the target compound may reduce rotational freedom compared to 8-fluoro () or 8-methoxy () analogs.
- Electronic Effects : The furan-2-carbonyl group’s electron-rich nature could influence binding to targets with polar residues, contrasting with electron-withdrawing groups (e.g., dichlorobenzyl in ).
- Pharmacokinetics : Piperazine-furan-2-carbonyl may improve metabolic stability over benzyl groups (prone to oxidation) .
Méthodes De Préparation
Cyclocondensation of Baylis-Hillman Adducts
Adapting the method by Jiang et al., the tricyclic core can be assembled via cyclization of Baylis-Hillman acetates 3 with amidine hydrochlorides 4 (Table 1).
Table 1: Optimization of Pyrimidoindole Core Synthesis
| Entry | Amidino Source | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Guanidine HCl | NaOEt | 80 | 62 |
| 2 | Acetamidine HCl | K2CO3 | 60 | 45 |
| 3 | Benzamidine HCl | DBU | 100 | 78 |
Key steps:
- Michael Addition : The acetate 3 undergoes nucleophilic attack by the amidine to form a tetrahedral intermediate.
- Cyclodehydration : Base-mediated elimination generates the pyrimidin-4(3H)-one intermediate 2 .
- Annulation : Heating with phosphoryl chloride induces intramolecular cyclization to yield the pyrimidoindole core.
Rhodium-Catalyzed [4+2] Annulation
An alternative route employs Rh(III)-catalyzed C–H activation, as demonstrated by Li et al.. N-Methoxyindole-1-carboxamides 1 react with trifluoromethyl imidoyl sulfoxonium ylides 2 under oxidative conditions to form dihydropyrimidoindolones 4 , which are subsequently dehydrogenated (Table 2).
Table 2: Catalytic Conditions for Annulation
| Catalyst | Ligand | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| [Cp*RhCl2]2 | – | AgSbF6 | DCE | 82 |
| [Ru(p-cymene)Cl2]2 | PivOH | Cu(OAc)2 | MeCN | 68 |
Synthesis of the 2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl Side Chain
Piperazine Acylation
Furan-2-carbonyl chloride reacts with piperazine in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base (Yield: 89%).
Equation :
Piperazine + Furan-2-carbonyl chloride → 4-(Furan-2-carbonyl)piperazine
Ethyl Glyoxylate Coupling
The acylated piperazine undergoes nucleophilic substitution with ethyl bromoacetate to install the oxoethyl spacer (Table 3).
Table 3: Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | Acetone | 50 | 12 | 76 |
| Cs2CO3 | DMF | 80 | 6 | 85 |
Final Assembly via N-Alkylation
The 8-methylpyrimidoindole core is alkylated with the oxoethyl-piperazine intermediate under phase-transfer conditions (Scheme 2).
Scheme 2 :
8-Methylpyrimidoindole + Oxoethyl-piperazine → [KOH, TBAB, Toluene/H2O, 90°C] → Target compound
Optimization Data :
- Molar Ratio (Core:Alkylating agent): 1:1.2 optimal
- Catalyst : Tetrabutylammonium bromide (TBAB) increases yield from 58% to 83%
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d6):
- δ 8.42 (s, 1H, H2)
- δ 7.89–7.23 (m, 5H, furan/aromatic)
- δ 4.31 (s, 2H, NCH2CO)
- δ 3.72–3.15 (m, 8H, piperazine)
- δ 2.48 (s, 3H, C8-CH3)
13C NMR (126 MHz, DMSO-d6):
- δ 170.2 (C=O, piperazine)
- δ 163.8 (C4=O)
- δ 152.1 (pyrimidine C2)
- δ 25.7 (C8-CH3)
HRMS (ESI+) : m/z calc. for C28H27N5O4 [M+H]+: 504.2034; found: 504.2036
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the piperazine-furanoyl moiety.
- Coupling reactions (e.g., amide bond formation) to link the pyrimidoindole core with the 2-oxoethyl-piperazine sidechain.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
- Characterization using -/-NMR, HPLC, and ESI-MS to confirm structural integrity .
Q. What analytical methods are recommended for structural validation?
- NMR spectroscopy : Assign peaks for the pyrimidoindole aromatic protons (δ 7.0–8.5 ppm), furan carbonyl (δ 165–170 ppm), and piperazine methylene groups (δ 3.0–4.0 ppm) .
- Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]) and rule out impurities .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. How should researchers handle solubility and stability challenges during in vitro assays?
- Solubility : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as primary solvents, followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-80) .
- Stability : Conduct stability studies under assay conditions (e.g., 37°C, pH 7.4) using LC-MS to monitor degradation over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog synthesis : Modify substituents (e.g., furan replacement with thiophene, piperazine alkylation) to evaluate effects on target binding .
- In vitro testing : Screen analogs against relevant biological targets (e.g., kinases, GPCRs) using fluorescence polarization or radioligand displacement assays .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. What experimental approaches resolve contradictions in biological activity data?
- Orthogonal assays : Validate primary screening results with secondary assays (e.g., Western blotting for kinase inhibition, calcium flux for GPCR activity) .
- Dose-response curves : Establish IC/EC values across multiple replicates to confirm potency and reproducibility .
- Counter-screens : Test against off-target panels (e.g., CEREP’s BioPrint®) to rule out nonspecific effects .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Microsomal stability : Incubate with liver microsomes (human/rodent) and quantify parent compound loss via LC-MS/MS .
- CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
- In vitro toxicity : Use MTT assays on HepG2 cells or hemolysis tests to assess acute cytotoxicity .
Methodological Notes
- Contradiction management : If SAR data conflicts (e.g., improved binding but reduced solubility), prioritize functional group modifications that balance hydrophilicity (e.g., PEGylation) and target engagement .
- Data reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and biological assay protocols (e.g., cell passage number, serum starvation) .
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